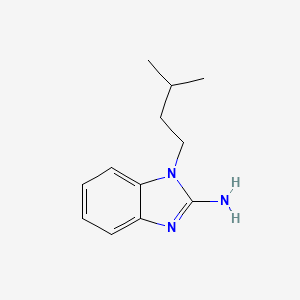

1-(3-methylbutyl)-1H-benzimidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylbutyl)benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-9(2)7-8-15-11-6-4-3-5-10(11)14-12(15)13/h3-6,9H,7-8H2,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRMNTLFZVWVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Computational Characterization of 1 3 Methylbutyl 1h Benzimidazol 2 Amine

Spectroscopic Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula ConfirmationHRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for 1-(3-methylbutyl)-1H-benzimidazol-2-amine is C₁₂H₁₇N₃, which corresponds to a monoisotopic mass of 203.1422 Da. An experimental HRMS analysis would need to confirm this mass to within a few parts per million (ppm) to definitively validate the molecular formula. While predicted mass-to-charge ratios for various adducts are available in chemical databases, published experimental HRMS data for this specific compound could not be found.

Table 1: Predicted HRMS Data for C₁₂H₁₇N₃

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 204.1495 |

| [M+Na]⁺ | 226.1315 |

Note: Data is based on theoretical calculations and awaits experimental confirmation.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure AnalysisDFT calculations are a powerful tool for investigating the electronic properties of a molecule. These studies can predict the optimized molecular geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and generate molecular electrostatic potential (MEP) maps to visualize electron density distribution. Such computational studies provide insights into the molecule's reactivity and intermolecular interactions. However, no specific DFT studies for this compound have been published.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, this analysis would be performed using computational methods such as Density Functional Theory (DFT). The results would reveal the distribution of electron density for these orbitals. Typically, the HOMO is located on the more electron-rich parts of the molecule, indicating regions susceptible to electrophilic attack, while the LUMO is on electron-deficient areas, indicating sites for nucleophilic attack. This information helps in predicting how the molecule might interact with other chemical species. The energy values of HOMO, LUMO, and the energy gap would be calculated and presented to quantify its reactivity profile.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule, color-coded for clarity. nih.gov

An MEP analysis of this compound would identify the electron-rich and electron-poor regions. Typically, red and yellow colors indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, such as around the nitrogen atoms of the benzimidazole (B57391) ring. Blue colors signify regions of positive potential (electron-poor), which are susceptible to nucleophilic attack, often found around hydrogen atoms attached to heteroatoms. nih.gov This visual representation is invaluable for understanding intermolecular interactions, including hydrogen bonding and molecular recognition processes at a receptor's active site. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution within a molecule by studying the interactions between filled donor orbitals and empty acceptor orbitals. wikipedia.org This method localizes the molecular orbitals into bonding, anti-bonding, and lone-pair orbitals, offering a precise Lewis structure representation and quantifying intramolecular charge transfer (delocalization) effects. wisc.edu

Molecular Docking Investigations on Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Prediction of Ligand-Receptor Binding Modes and Affinities

In a hypothetical study, this compound would be docked into the active site of various putative biological targets known to interact with benzimidazole derivatives. The docking algorithm would generate multiple possible binding poses of the ligand within the receptor's binding pocket. Each pose would be evaluated using a scoring function to estimate its binding affinity, typically expressed in kcal/mol. nih.govsemanticscholar.org A lower binding energy indicates a more favorable and stable interaction. The results would be presented in a table, ranking the binding affinities against different targets to identify the most probable biological receptors for the compound.

Table 1: Hypothetical Molecular Docking Results This table is for illustrative purposes only, as specific data is not available.

| Putative Biological Target (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|

| Target A | -8.5 |

| Target B | -7.9 |

| Target C | -7.2 |

Characterization of Key Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions)

Following the prediction of binding modes, a detailed analysis would characterize the specific intermolecular interactions stabilizing the ligand-receptor complex. For this compound, this would involve identifying:

Hydrogen Bonds: The amine group and imidazole (B134444) nitrogen atoms are potential hydrogen bond donors and acceptors, likely forming crucial interactions with polar amino acid residues in the receptor's active site.

Pi-Stacking: The aromatic benzimidazole ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The 3-methylbutyl (isoamyl) group would likely form hydrophobic interactions with nonpolar residues, contributing significantly to the binding affinity and specificity.

These interactions would be visualized and cataloged, often with measurements of bond lengths and distances, to build a comprehensive model of the binding mechanism.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in a Biological Environment

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing insights into the flexibility and stability of a ligand-receptor complex in a simulated biological environment (e.g., in water). nih.govfrontiersin.org

An MD simulation of the this compound-receptor complex, obtained from docking, would be performed for a significant duration (e.g., 100 nanoseconds). nih.gov The simulation would track the trajectory of all atoms, allowing for the analysis of conformational changes. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be calculated to assess the stability of the complex over time. A stable RMSD plot suggests that the ligand remains securely bound in the active site. frontiersin.org Furthermore, Root Mean Square Fluctuation (RMSF) analysis would identify the flexibility of different parts of the protein upon ligand binding. These simulations validate the docking results and provide a dynamic picture of the molecular interactions, confirming the stability and persistence of the predicted binding mode.

In Silico Screening and Ligand-Based Design Methodologies

In the absence of a known crystal structure for a biological target, or to complement structure-based methods, ligand-based design methodologies become paramount. jubilantbiosys.com These techniques leverage the information from molecules known to be active to design new, potentially more potent compounds. For a molecule like this compound, these methods would be instrumental in identifying its potential biological activities and in optimizing its structure.

In Silico Screening

In silico screening, or virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. ymerdigital.com For a compound such as this compound, this process would involve screening it against various known biological targets to predict its pharmacological profile.

The process would typically involve the following steps:

Target Selection: Identifying a set of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) that are known to be modulated by benzimidazole derivatives.

Compound Database Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Molecular Docking: The compound would be "docked" into the active site of the selected targets. A scoring function would then estimate the binding affinity. A higher score suggests a more favorable interaction.

A hypothetical screening of this compound against a panel of cancer-related kinases might yield results similar to those presented in the illustrative table below.

| Target Protein | Binding Affinity (kcal/mol) - Predicted | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Leu718 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | Cys919, Asp1046 |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) | -7.2 | Trp531, Cys532 |

| Cyclin-Dependent Kinase 2 (CDK2) | -6.8 | Leu83, Lys33 |

Ligand-Based Design Methodologies

When a set of molecules with known activity against a target is available, ligand-based methods can be used to build a model that predicts the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships linking the chemical structure and related properties of compounds to their biological activity. researchgate.net For the 2-aminobenzimidazole (B67599) class, a QSAR study would involve:

Data Set Collection: Assembling a series of 2-aminobenzimidazole derivatives with experimentally determined activities against a specific target.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, thermodynamic, spatial) for each compound.

Model Development: Using statistical methods to build an equation that correlates the descriptors with biological activity.

This model could then be used to predict the activity of this compound and guide the synthesis of more potent analogues.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net A ligand-based pharmacophore model for a series of active 2-aminobenzimidazoles might identify key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The structure of this compound would then be aligned with this pharmacophore to assess its potential for activity.

An illustrative table of molecular descriptors that would be relevant for a QSAR or pharmacophore model of this compound is provided below.

| Descriptor | Calculated Value (Illustrative) | Relevance |

|---|---|---|

| Molecular Weight | 203.28 | Drug-likeness |

| LogP (Octanol-Water Partition Coefficient) | 2.85 | Lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 51.21 Ų | Bioavailability |

| Number of Hydrogen Bond Donors | 1 | Interaction with target |

| Number of Hydrogen Bond Acceptors | 2 | Interaction with target |

These computational approaches provide a powerful framework for the initial characterization and optimization of novel compounds like this compound, accelerating the drug discovery process by prioritizing molecules with a higher probability of success. jubilantbiosys.com

Structure Activity Relationship Sar Studies of 1 3 Methylbutyl 1h Benzimidazol 2 Amine Derivatives

Systematic Modification of the N-1 (3-methylbutyl) Substituent and its Pharmacological Implications

The substituent at the N-1 position of the benzimidazole (B57391) ring is a critical determinant of biological activity, influencing factors such as potency, selectivity, and pharmacokinetic properties. nih.govnih.gov In the parent compound, this position is occupied by a 3-methylbutyl (also known as isopentyl or isoamyl) group. This branched alkyl chain imparts a specific degree of lipophilicity and steric bulk that dictates the molecule's interaction with its biological targets.

Pharmacological studies on a variety of N-1 substituted benzimidazoles have established several key principles:

Alkyl Chain Length and Branching: The size and shape of the N-1 alkyl substituent are paramount. Increasing the length of a linear alkyl chain can enhance lipophilicity, which may improve membrane permeability and target engagement up to a certain point. However, excessive length can also lead to decreased solubility and steric hindrance. The branching of the 3-methylbutyl group, as opposed to a linear pentyl chain, creates a distinct steric profile that can lead to more specific and potent interactions with a target's binding pocket.

Introduction of Aromatic and Cyclic Groups: Replacing the 3-methylbutyl group with aromatic rings (such as benzyl (B1604629) groups) or cyclic alkanes can introduce new binding interactions, like pi-stacking, and significantly alter the compound's conformational flexibility. These modifications can redirect the compound's activity towards different biological targets. rsc.org

Polar Functional Groups: The incorporation of polar functional groups (e.g., hydroxyl, ether, or amine) into the N-1 substituent can modulate the compound's solubility, hydrogen bonding capacity, and metabolic stability. For example, studies on related N-1 hydroxyalkyl benzimidazoles have shown that the position of the hydroxyl group plays an important role in determining antiviral properties. nih.gov

The pharmacological implications of these modifications are diverse, affecting antimicrobial, anticancer, antiviral, and anti-inflammatory activities. rsc.orgnih.gov The 3-methylbutyl group represents a balance between lipophilicity and steric bulk that is often optimized for specific therapeutic targets.

Table 1: Pharmacological Implications of N-1 Substituent Modifications

| N-1 Substituent Type | General Structural Modification | Potential Pharmacological Implications |

| Branched Alkyl (Reference) | 3-methylbutyl | Provides a balance of lipophilicity and specific steric bulk. |

| Linear Alkyl | n-pentyl, n-hexyl | Increases lipophilicity; may enhance membrane penetration. |

| Short-chain Alkyl | methyl, ethyl | Decreases lipophilicity; may alter binding specificity. |

| Cyclic Alkyl | cyclohexyl, cyclopentyl | Restricts conformational freedom; introduces different steric profile. |

| Aromatic | benzyl, phenethyl | Introduces potential for π-stacking interactions; alters solubility. |

| Functionalized Alkyl | hydroxyethyl, aminoethyl | Increases polarity; introduces hydrogen bonding capabilities. |

Exploration of Substituents on the Benzene (B151609) Ring of the Benzimidazole Core

Modifications to the benzene portion of the benzimidazole core, typically at the 5- and 6-positions, provide another critical avenue for optimizing pharmacological activity. nih.govnih.gov The electronic properties and size of these substituents can drastically alter the molecule's interaction with biological targets.

Research findings indicate a clear correlation between the nature of the substituent and the resulting biological effect:

Electron-Donating Groups (EDGs): Groups such as methyl (-CH3) or methoxy (B1213986) (-OCH3) are EDGs that can impact the basicity of the imidazole (B134444) nitrogens and the molecule's metabolic profile. The effect of EDGs is highly target-dependent; in some cases, they may enhance activity, while in others, they may reduce it.

Halogens: Halogen substituents, particularly chlorine and bromine, are of special interest. Besides their electronic effects, they can increase lipophilicity and participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. The presence of a 5-chloro group, for instance, was found to be crucial for profound topoisomerase I inhibition and cytotoxicity in one series of benzimidazole derivatives. nih.gov

The strategic placement of these substituents allows for the fine-tuning of a compound's activity spectrum and potency.

Table 2: Influence of Benzene Ring Substituents on Biological Activity

| Position | Substituent Type | Example | General Effect on Activity |

| 5- and/or 6- | Electron-Withdrawing | -NO₂, -Cl, -CF₃ | Often enhances antimicrobial and anticancer activity. |

| 5- and/or 6- | Electron-Donating | -CH₃, -OCH₃ | Effects are target-specific; can modulate metabolic stability. |

| 5- and/or 6- | Halogen | -F, -Cl, -Br | Increases lipophilicity, can form halogen bonds, often boosts potency. |

| 5- and/or 6- | Bulky Groups | -phenyl, -t-butyl | Can introduce steric hindrance or new binding interactions. |

Conformational Analysis and its Correlation with Observed Biological Activities

The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to interact with a specific biological target. For 1-(3-methylbutyl)-1H-benzimidazol-2-amine, the key conformational variables include the rotation around the single bonds of the N-1 substituent and the orientation of this group relative to the planar benzimidazole ring.

Computational modeling and conformational analysis studies on related N-substituted heterocyclic systems reveal important insights. nih.gov The 3-methylbutyl group is flexible and can adopt multiple low-energy conformations. The preferred conformation is a result of the interplay between minimizing steric strain and optimizing electronic interactions.

Rotational Isomers (Rotamers): Rotation around the C-C bonds of the 3-methylbutyl chain leads to various rotamers. The specific conformation adopted upon binding to a receptor is often the "bioactive conformation," which may not be the lowest energy conformation in solution.

Studies on other N-alkyl heterocycles have shown that the degree of branching affects conformational preferences. For example, bulkier groups like isopropyl or tert-butyl can favor an equatorial position in cyclic systems to minimize steric clashes. researchgate.net Similarly, the branched nature of the 3-methylbutyl group likely imposes specific conformational constraints that are crucial for its biological activity profile, restricting its movement within a binding pocket and potentially leading to higher affinity and selectivity compared to a linear alkyl chain.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the rational design of more potent derivatives.

For benzimidazole derivatives, QSAR studies have been successfully applied to predict a range of activities, including antibacterial, anticancer, and antiviral effects. researchgate.netbiointerfaceresearch.combenthamdirect.com The general methodology involves:

Data Set Compilation: A series of benzimidazole analogs with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration or IC50 values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic Descriptors: Dipole moment, partial charges on atoms.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to develop an equation that links a combination of descriptors to the observed biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation (using a set of compounds not included in the model development). nih.gov

QSAR studies on 2-aminobenzimidazoles have successfully identified key descriptors that govern their activity against pathogens like Pseudomonas aeruginosa. nih.gov Such models provide predictive insights, suggesting, for example, that increasing lipophilicity while optimizing steric factors can lead to more potent compounds. The structural features of this compound can be encoded by these descriptors, allowing its predicted activity to be calculated and guiding the design of future derivatives.

In Vitro Biological Target Identification and Mechanistic Elucidation of 1 3 Methylbutyl 1h Benzimidazol 2 Amine

Enzymatic Inhibition Studies

Enzymes are critical targets for therapeutic intervention. The inhibitory potential of 1-(3-methylbutyl)-1H-benzimidazol-2-amine against several key enzyme classes is a primary focus of its in vitro characterization. This involves assessing its ability to modulate the activity of kinases, hydrolases, and isomerases, which are frequently implicated in disease pathways.

The benzimidazole (B57391) nucleus is recognized as a common scaffold for kinase inhibitors, where it can interact with the enzyme's hinge region or serve a scaffolding role. nih.gov Derivatives of benzimidazole have demonstrated inhibitory activity against a variety of protein kinases, which are pivotal in cellular signaling and are often dysregulated in cancer. nih.gov These compounds can act as ATP-competitive inhibitors, with some showing high selectivity for specific kinases, while others exhibit a multi-target profile. nih.gov

Beyond kinases, benzimidazole derivatives have been shown to inhibit other enzyme classes. For instance, certain derivatives act as potent inhibitors of hydrolases, such as fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. mdpi.comrndsystems.com Inhibition of FAAH is a therapeutic strategy for pain, inflammation, and anxiety. mdpi.comresearchgate.net Other hydrolases, like cholinesterases, have also been targeted by benzimidazole-based compounds. researchgate.net Additionally, enzymes like tyrosinase, a key enzyme in melanin biosynthesis and food browning, have been effectively inhibited by benzimidazole structures like albendazole. nih.gov The potential for this compound to inhibit these enzyme classes is inferred from the broad activity of its structural analogues.

| Compound | Enzyme Target | Enzyme Class | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Albendazole | Tyrosinase | Oxidoreductase | 51 ± 1.5 µmol L-1 | nih.gov |

| 2-(2-aminophenyl)-1H-benzimidazole | Tyrosinase | Oxidoreductase | 128 ± 1.3 µmol L-1 | nih.gov |

| URB597 (Carbamate derivative, not a direct benzimidazole) | Fatty Acid Amide Hydrolase (FAAH) | Hydrolase | 5 nM (rat brain) | rndsystems.com |

| Compound 3d (An N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} derivative) | Butyrylcholinesterase | Hydrolase | Not specified, but most active in series | researchgate.net |

To understand the mechanism of inhibition, kinetic studies are performed. These analyses determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, and provide the inhibition constant (Kᵢ). For example, studies on the benzimidazole derivative albendazole revealed that it inhibits tyrosinase through a non-competitive mechanism. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site rather than the active site. Such studies often involve measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Eadie-Hofstee plots. nih.gov

| Compound | Enzyme | Mechanism of Inhibition | Kinetic Parameters | Reference |

|---|---|---|---|---|

| Albendazole | Tyrosinase | Non-competitive | Kᵢ = 46 µmol L-1 | nih.gov |

| 2-(2-aminophenyl)-1H-benzimidazole | Tyrosinase | Competitive | Kᵢ = 132 µmol L-1 | nih.gov |

Receptor and Protein Binding Studies

Direct interaction with proteins and receptors is another key mechanism through which small molecules exert their biological effects. Various biophysical techniques are employed to characterize these binding events, providing data on affinity, stoichiometry, and thermodynamics.

Ligand binding assays are used to quantify the affinity of a compound for a specific receptor. nih.gov These assays typically use a radiolabeled ligand that is known to bind to the target receptor. The test compound is introduced at varying concentrations to compete with the radioligand for binding. By measuring the displacement of the radioligand, the inhibitory constant (Kᵢ) of the test compound can be determined, which reflects its binding affinity for the receptor. nih.gov Benzimidazole derivatives have been evaluated for their affinity towards various G protein-coupled receptors (GPCRs) and other receptor types. For this compound, such assays would be critical to screen for potential receptor targets and to quantify its binding potency.

To gain a deeper understanding of the binding event, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are utilized. nih.gov

Surface Plasmon Resonance (SPR) is an optical technique that measures molecular interactions in real-time without the need for labels. nih.govharvard.edu In a typical SPR experiment, a protein target (ligand) is immobilized on a sensor chip, and the test compound (analyte) is flowed over the surface. jacksonimmuno.com Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response. harvard.edu This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ), which is a measure of binding affinity. harvard.edujacksonimmuno.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. harvard.edunih.gov In an ITC experiment, a solution of the compound is titrated into a solution containing the target protein. The resulting heat change is measured, allowing for the direct determination of the binding affinity (Kᴀ, the inverse of Kᴅ), the binding stoichiometry (n), and the enthalpy of binding (ΔH). harvard.eduunizar.es From these values, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. harvard.edunih.gov

| Technique | Parameter Measured | Typical Value/Unit | Information Provided |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | kₐ (Association Rate) | M-1s-1 | Rate of complex formation |

| kₔ (Dissociation Rate) | s-1 | Rate of complex decay (stability) | |

| Kᴅ (Dissociation Constant) | M (e.g., nM, µM) | Binding affinity | |

| Isothermal Titration Calorimetry (ITC) | n (Stoichiometry) | Ratio (e.g., 1:1, 2:1) | Molar ratio of the binding partners |

| Kᴀ (Association Constant) | M-1 | Binding affinity | |

| ΔH (Enthalpy) | kcal/mol or kJ/mol | Contribution of H-bonds and van der Waals forces | |

| ΔS (Entropy) | cal/mol·K or J/mol·K | Contribution of hydrophobic effects and conformational changes |

Identification of Specific Molecular Targets

The culmination of enzymatic and binding studies is the identification of specific molecular targets responsible for the compound's biological effects. Based on the extensive literature on benzimidazole derivatives, the primary targets for this compound are likely to be within the kinome and certain hydrolase families. nih.govnih.govmdpi.com For example, if enzymatic assays show potent inhibition of a particular kinase, and biophysical studies confirm high-affinity binding, that kinase would be identified as a primary molecular target.

Molecular docking and simulation studies can further elucidate the binding mode. For instance, docking studies with other benzimidazole inhibitors have shown that interactions such as hydrogen bonds and hydrophobic interactions are crucial for stabilizing the inhibitor within the enzyme's active site. nih.gov Molecular dynamics simulations can then validate the stability of the predicted protein-ligand complex. nih.gov These computational approaches, combined with the experimental data from inhibition and binding assays, provide a comprehensive picture of the molecular interactions driving the activity of this compound.

Affinity-Based Proteomics and Chemoproteomics Approaches

To identify the direct molecular targets of this compound, affinity-based proteomics and chemoproteomics serve as powerful tools. These methods utilize a modified version of the compound to "pull down" its interacting proteins from a complex biological sample, such as a cell lysate.

A typical workflow would involve synthesizing a derivative of this compound that incorporates a reactive group and a reporter tag. The reactive group allows for covalent cross-linking to target proteins upon activation (e.g., by UV light), while the reporter tag (such as biotin) enables the subsequent isolation of the compound-protein complexes using affinity chromatography. The captured proteins are then identified and quantified using mass spectrometry.

Table 1: Potential Protein Targets for Benzimidazole Derivatives

| Protein Class | Potential Interaction | Implication |

|---|---|---|

| Tubulin | Inhibition of polymerization | Cytotoxic/Antiproliferative effects |

| Kinases | Modulation of signaling pathways | Anticancer, anti-inflammatory activity |

| Viral Proteins | Inhibition of replication | Antiviral activity |

This table represents potential target classes for benzimidazole derivatives in general, based on existing literature for analogous compounds. Specific targets for this compound would need to be determined experimentally.

Genetic Screens for Target Deconvolution

Genetic screening offers a complementary approach to chemical proteomics for target identification. By observing how the sensitivity to this compound changes in cells with specific gene knockouts or overexpression, it is possible to infer the compound's target or pathway of action.

For example, a genome-wide CRISPR/Cas9 screen could be performed in a relevant cancer cell line. Cells would be treated with the compound, and the genetic mutations in the surviving cells would be analyzed. Genes that are enriched in the resistant population may encode the direct target of the compound or be essential components of the pathway it perturbs.

Elucidation of Cellular Mechanism of Action

Once potential targets are identified, the next step is to understand how the interaction of this compound with these targets translates into a cellular response.

Investigation of Intracellular Signaling Pathway Modulation

Many benzimidazole derivatives are known to modulate intracellular signaling pathways. To investigate this for this compound, a series of cellular assays would be employed. For instance, if a specific kinase is identified as a target, downstream phosphorylation events could be monitored using Western blotting or phospho-specific antibodies. Reporter gene assays could also be used to assess the activity of transcription factors that are regulated by the targeted pathway.

Table 2: Commonly Modulated Signaling Pathways by Bioactive Compounds

| Pathway | Key Functions | Potential Effect of Modulation |

|---|---|---|

| MAPK/ERK Pathway | Cell proliferation, differentiation, survival | Inhibition could lead to anticancer effects |

| PI3K/Akt/mTOR Pathway | Cell growth, metabolism, survival | Dysregulation is common in cancer |

This table lists major signaling pathways often implicated in the mechanism of action of bioactive small molecules. The specific pathways affected by this compound would need to be experimentally validated.

Cellular Phenotype Analysis in Relevant Biological Systems

The ultimate goal of mechanistic studies is to link the molecular interactions of a compound to observable cellular phenotypes. Based on the identified targets and modulated pathways, the effects of this compound on cellular processes such as proliferation, apoptosis, cell cycle progression, and migration would be investigated.

For instance, if the compound is found to inhibit tubulin polymerization, its effect on cell division could be visualized using immunofluorescence microscopy to observe microtubule organization and mitotic spindle formation. Flow cytometry could be used to quantify the percentage of cells in different phases of the cell cycle.

Future Research Avenues and Translational Perspectives for 1 3 Methylbutyl 1h Benzimidazol 2 Amine

Development of Next-Generation Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives is a well-established area of organic chemistry, yet there remains a continuous drive for the development of more efficient, sustainable, and versatile synthetic methods. mdpi.comnih.gov Traditional approaches often involve the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives, sometimes under harsh conditions requiring high temperatures or strong acids. connectjournals.com

Future synthetic strategies for 1-(3-methylbutyl)-1H-benzimidazol-2-amine and its analogs could focus on several key areas:

Green Chemistry Approaches: The use of eco-friendly solvents, catalysts, and energy sources is a major trend in modern organic synthesis. mdpi.com Methodologies employing water as a solvent, microwave-assisted synthesis, or the use of recyclable catalysts like lanthanide triflates could offer significant advantages in terms of reduced environmental impact and improved reaction efficiency. mdpi.com

Catalytic C-N Bond Formation: Advances in transition-metal catalysis could provide novel routes to the benzimidazole core. Palladium- or copper-catalyzed cross-coupling reactions, for instance, could be explored for the construction of the imidazole (B134444) ring, offering a high degree of control over substitution patterns.

Flow Chemistry: Continuous flow synthesis presents an opportunity for the scalable and safe production of this compound. This technology allows for precise control over reaction parameters, leading to higher yields, improved purity, and the potential for rapid library synthesis.

Combinatorial Synthesis: The generation of a library of derivatives based on the this compound scaffold would be invaluable for structure-activity relationship (SAR) studies. nih.gov Modern synthetic techniques, such as parallel synthesis, could be employed to efficiently create a diverse set of analogs with modifications at various positions of the benzimidazole ring and the 3-methylbutyl side chain.

A comparative table of traditional versus next-generation synthetic methodologies is presented below:

| Feature | Traditional Methods | Next-Generation Methods |

| Solvents | Often organic and toxic | Green solvents (e.g., water, ionic liquids) |

| Catalysts | Stoichiometric reagents, strong acids | Recyclable catalysts (e.g., metal-based, organocatalysts) |

| Energy Source | Conventional heating | Microwaves, ultrasound |

| Scalability | Often challenging | More amenable to flow chemistry and large-scale production |

| Environmental Impact | Higher | Lower |

Advanced Computational Design for Rational Molecular Engineering

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties. researchgate.net For this compound, computational approaches can guide its optimization as a potential therapeutic agent.

Key areas for computational investigation include:

Target Identification and Binding Mode Prediction: If a biological target for this compound is identified, molecular docking studies can predict its binding orientation and affinity within the active site. researchgate.net This information is crucial for understanding its mechanism of action and for designing modifications that enhance potency and selectivity.

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can provide insights into the electronic properties of the molecule, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). mdpi.com These calculations can help in understanding the molecule's reactivity and its potential for various intermolecular interactions. mdpi.com

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Computational models can predict these properties for this compound and its derivatives, allowing for the early identification and mitigation of potential liabilities.

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against various biological targets to identify potential new therapeutic applications.

Application as Chemical Probes for Novel Target Validation

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The development of a potent and selective probe based on this compound could be a valuable tool for target validation.

The process would involve:

Identification of a Putative Target: This could be based on phenotypic screening or by analogy to other benzimidazole derivatives with known mechanisms of action.

Optimization of Potency and Selectivity: SAR studies, guided by computational modeling, would be performed to improve the affinity and specificity of the compound for its target.

Development of a "Probe" Version: This may involve the incorporation of a reporter tag (e.g., a fluorescent group or a biotin moiety) to allow for visualization and pull-down experiments.

Use in Target Validation Studies: The chemical probe would then be used in cell-based assays to confirm the role of the target in a particular disease pathway.

Exploration of Polypharmacology and Multi-Target Approaches

The "one drug, one target" paradigm has been challenged by the understanding that many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially beneficial property. nih.gov

The benzimidazole scaffold is known to interact with a variety of biological targets, including enzymes and receptors. ijpsjournal.com This suggests that this compound could also exhibit polypharmacological effects. Future research in this area could involve:

Broad-Based Biological Screening: Testing the compound against a wide panel of kinases, G-protein coupled receptors (GPCRs), and other target classes to identify multiple activities.

Systems Biology Approaches: Using "omics" technologies (e.g., proteomics, transcriptomics) to understand the global effects of the compound on cellular pathways.

Rational Design of Multi-Target Ligands: If multiple relevant targets are identified, the scaffold of this compound could be rationally modified to optimize its activity against a desired set of targets. This approach could lead to the development of novel therapeutics with enhanced efficacy and a reduced potential for drug resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-methylbutyl)-1H-benzimidazol-2-amine, and how do reaction conditions influence product formation?

- Methodology :

- Route 1 : React o-phenylenediamine with m-toluic acid in polyphosphoric acid and toluene under high temperatures (120–140°C) to favor benzimidazole cyclization via dehydration .

- Route 2 : Use acyl chlorides (e.g., m-toluoyl chloride) with o-phenylenediamine in pyridine at lower temperatures (60–80°C) to form diamide intermediates, which can be converted to benzimidazoles under acidic, high-temperature conditions .

- Key factors :

- Protonating agents (e.g., polyphosphoric acid) promote cyclization.

- Leaving groups (e.g., Cl⁻ in acyl chlorides) stabilize intermediates for amide formation.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Characterization workflow :

IR spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) of the benzimidazole core .

NMR : Use - and -NMR to confirm substitution patterns (e.g., methylbutyl chain integration) .

X-ray crystallography : Employ SHELXL for small-molecule refinement. For high-resolution data, use TWINABS to handle twinning or disorder .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Use gloves, goggles, and lab coats to avoid skin/eye contact .

- Perform reactions in fume hoods to prevent inhalation of volatile byproducts.

- Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms or structural data?

- Approach :

- Perform DFT calculations (e.g., Gaussian09) to analyze frontier orbitals (HOMO/LUMO) of intermediates. This predicts reactivity sites, such as nucleophilic attack on the benzimidazole’s amine group .

- Compare computed IR/NMR spectra with experimental data to validate structural assignments .

Q. How do steric and electronic effects of the 3-methylbutyl substituent influence biological activity?

- Experimental design :

Synthesize analogs with shorter/longer alkyl chains or branched substituents .

Test in vitro bioactivity (e.g., antimicrobial assays) and correlate with logP (lipophilicity) and H-bonding capacity .

Use QSAR models to predict activity trends based on substituent electronic parameters (e.g., Hammett constants) .

Q. What strategies optimize yield and purity in large-scale benzimidazole synthesis?

- Troubleshooting :

- Byproduct analysis : Use GC-MS to detect unreacted diamine or dimerization products. Adjust stoichiometry or reaction time .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Catalyst screening : Test Brønsted acids (e.g., HCl, PPA) versus Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

Q. How can crystallographic data resolve ambiguities in protonation states or tautomerism?

- Workflow :

Collect high-resolution data (≤1.0 Å) using synchrotron sources .

Refine with SHELXL-2018 , applying restraints for disordered methylbutyl groups .

Validate protonation via Hirshfeld surface analysis (CrystalExplorer) or pKa calculations (MarvinSketch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.